(2R,3R)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid;hydrate
CAS No.:
Cat. No.: VC18922693
Molecular Formula: C20H20O9
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20O9 |
|---|---|
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | (2R,3R)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid;hydrate |
| Standard InChI | InChI=1S/C20H18O8.H2O/c1-11-3-7-13(8-4-11)15(21)19(27,17(23)24)20(28,18(25)26)16(22)14-9-5-12(2)6-10-14;/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26);1H2/t19-,20-;/m1./s1 |
| Standard InChI Key | XVNKNFCMXHXIPO-GZJHNZOKSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)[C@@](C(=O)O)([C@@](C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O.O |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O.O |
Introduction
Structural and Stereochemical Characteristics
The compound’s structure features a central butanedioic acid core with two hydroxyl groups at the C2 and C3 positions, both in the R configuration. Each hydroxyl is esterified with a 4-methylbenzoyl moiety, creating a symmetrical diastereomeric framework. The hydrate form incorporates one water molecule, enhancing its crystalline stability. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | (2R,3R)-2,3-dihydroxy-2,3-bis(4-methylbenzoyl)butanedioic acid;hydrate |
| Molecular Formula | C20H20O9 |
| Molecular Weight | 404.4 g/mol |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)C)(C(=O)O)O)O.O |
| Stereochemistry | (2R,3R) configuration |
The bis(4-methylbenzoyl) groups introduce hydrophobic aromaticity, while the carboxylate and hydroxyl functionalities enable hydrogen bonding and metal coordination . The stereochemistry is critical for its interactions in chiral environments, such as asymmetric catalysis or enantiomeric resolution .
Synthesis and Optimization
Synthesis of this compound involves multi-step organic reactions requiring precise control over stoichiometry, temperature, and solvent selection. A typical pathway includes:
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Esterification: Reacting L-tartaric acid derivatives with 4-methylbenzoyl chloride under anhydrous conditions to form the bis-ester intermediate .
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Hydration: Crystallizing the product in aqueous media to stabilize the hydrate form.
Key challenges include avoiding racemization at the stereocenters and ensuring regioselective esterification. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are employed to enhance solubility, while temperatures between 0–5°C mitigate side reactions. Yields are optimized via catalytic acid or base conditions, though specific data remain proprietary .
Functional Applications
Coordination Chemistry and Catalysis
The compound’s carboxylate and hydroxyl groups act as bidentate ligands, forming stable complexes with transition metals (e.g., Mn²⁺, Mg²⁺) . For example, in crystallographic studies, manganese complexes of analogous tartaric acid derivatives exhibit distorted octahedral geometries, facilitating catalytic activity in oxidation reactions .
Pharmaceutical Relevance
As a derivative of (-)-Di-p-toluoyl-L-tartaric acid—a resolving agent for chiral amines—this hydrate shows promise in enantiopure drug synthesis . Its ability to stabilize metal ions also suggests applications in MRI contrast agents or metallodrug delivery systems.
Materials Science
The aromatic 4-methylbenzoyl groups enhance thermal stability, making the compound suitable for metal-organic frameworks (MOFs). These frameworks benefit from the ligand’s rigidity and chelating capacity, enabling gas storage or separation technologies.
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